2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c13-8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-6H,3-4,7-10,13H2 |
InChI Key |
IGRDWQNKTMACIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethan-1-amine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine Substituents
Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Meta-substituted derivatives (e.g., 3-chlorophenyl analog) prioritize electronic effects over steric, favoring interactions with hydrophobic binding pockets .
Analogs like 2C-T (2-(2,5-dimethoxy-4-(methylthio)phenyl)ethan-1-amine) exhibit serotonin receptor activity, suggesting that pyrrolidine substitution could modulate receptor selectivity .
Synthetic Utility :
- The target compound’s synthesis likely parallels methods for similar analogs, such as reductive amination or coupling reactions with pyrrolidine derivatives .
Comparison with Non-Pyrrolidine Phenethylamines
Table 2: Phenethylamine Derivatives with Diverse Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups :
- Hydrophobicity :
- The ethyl substituent in 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine increases hydrophobicity (logP ~2.5) compared to the target compound’s ortho-substituted phenyl (estimated logP ~2.0) .
Biological Activity
2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine, a compound featuring a pyrrolidine ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It consists of a pyrrolidine moiety linked to a phenyl group via an ethylamine chain, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential applications span various therapeutic areas, including neurodegenerative diseases and inflammation.
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Similar compounds have been shown to act as antagonists or modulators at various receptors, influencing neurotransmitter release and receptor activation .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to anti-inflammatory effects. For instance, it has shown promise as a cyclooxygenase inhibitor.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine.
- Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential use in neuroprotection .
- Antibacterial Activity : Research has indicated that pyrrolidine derivatives exhibit antibacterial properties against various pathogens. For example, certain analogs have shown minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
- Antioxidant Properties : Structural relatives of this compound have been identified as having significant antioxidant activity, contributing to their therapeutic potential in oxidative stress-related conditions.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Pyrrolidin-1-yl)ethanamine | Lacks the phenyl group | Primarily an amine with limited receptor interaction |
| 1-[2-(Hydroxyphenyl)]ethanone | Contains a hydroxyl group | Exhibits different reactivity; potential for enhanced biological activity |
| (R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol | Contains an alcohol instead of ketone | Different activity profile due to hydroxyl functionality |
Q & A
Basic: What are the optimal synthetic routes for 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-phenyl backbone. A common approach includes:
Nucleophilic substitution : Reacting 2-bromophenylacetic acid with pyrrolidine under reflux in anhydrous tetrahydrofuran (THF) with a palladium catalyst .
Reductive amination : Reducing intermediates like 2-(2-nitrophenyl)ethan-1-amine using sodium borohydride or hydrogen gas with a palladium catalyst .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
